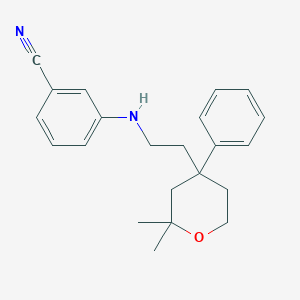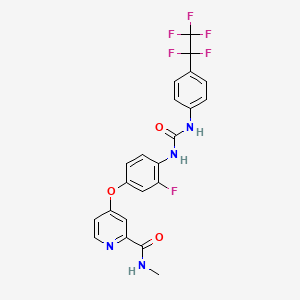
7-Deaza-dGTP (tetralithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Deaza-2’-deoxyguanosine 5’-triphosphate (tetralithium) is a modified nucleotide analog that lacks nitrogen at the 7 position of the purine ring. This modification prevents Hoogsteen bond formation without interfering with normal Watson-Crick base pairing, making it particularly useful in the amplification of GC-rich DNA sequences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-2’-deoxyguanosine 5’-triphosphate involves the chemical modification of guanosine. The process typically includes the removal of the nitrogen atom at the 7 position of the purine ring, followed by the addition of a triphosphate group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired modification is achieved .
Industrial Production Methods
Industrial production of 7-Deaza-2’-deoxyguanosine 5’-triphosphate generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Deaza-2’-deoxyguanosine 5’-triphosphate primarily undergoes substitution reactions due to the absence of the nitrogen atom at the 7 position. This modification reduces the likelihood of secondary structure formation, such as G-quadruplexes, during DNA amplification .
Common Reagents and Conditions
Common reagents used in reactions involving 7-Deaza-2’-deoxyguanosine 5’-triphosphate include DNA polymerases, primers, and buffers. The conditions typically involve thermal cycling, with specific temperatures and durations optimized for the amplification of GC-rich sequences .
Major Products
The major products formed from reactions involving 7-Deaza-2’-deoxyguanosine 5’-triphosphate are amplified DNA sequences with reduced secondary structure formation. This results in higher specificity and yield in polymerase chain reactions (PCR) .
Applications De Recherche Scientifique
7-Deaza-2’-deoxyguanosine 5’-triphosphate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides.
Biology: Facilitates the amplification of GC-rich DNA sequences, which are often challenging to amplify using standard nucleotides.
Medicine: Plays a crucial role in the molecular diagnosis of inherited diseases by improving the specificity and yield of PCR assays.
Industry: Used in the production of diagnostic kits and reagents for molecular biology research
Mécanisme D'action
The mechanism of action of 7-Deaza-2’-deoxyguanosine 5’-triphosphate involves its incorporation into DNA during PCR. The absence of the nitrogen atom at the 7 position prevents Hoogsteen bond formation, reducing the likelihood of secondary structure formation. This allows for more efficient and specific amplification of GC-rich sequences .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyguanosine 5’-triphosphate: The standard nucleotide used in DNA synthesis.
7-Deaza-adenosine 5’-triphosphate: Another modified nucleotide used to reduce secondary structure formation.
Uniqueness
7-Deaza-2’-deoxyguanosine 5’-triphosphate is unique due to its specific modification at the 7 position, which significantly improves the amplification of GC-rich sequences. This makes it particularly valuable in applications where standard nucleotides are insufficient .
Propriétés
Formule moléculaire |
C11H13Li4N4O14P3 |
|---|---|
Poids moléculaire |
546.0 g/mol |
Nom IUPAC |
tetralithium;[[[(2R,4S,5R)-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N4O14P3.4Li/c12-11-13-8-4(9(18)14-11)1-2-15(8)10-7(17)6(16)5(27-10)3-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h1-2,5-7,10,16-17H,3H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,13,14,18);;;;/q;4*+1/p-4/t5-,6?,7+,10-;;;;/m1..../s1 |
Clé InChI |
RZFOSVUQEORNBF-VIDBVUCRSA-J |
SMILES isomérique |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)

![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)
